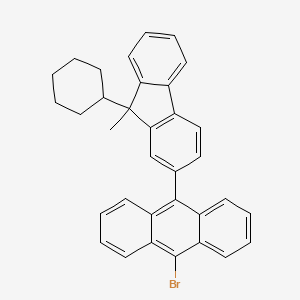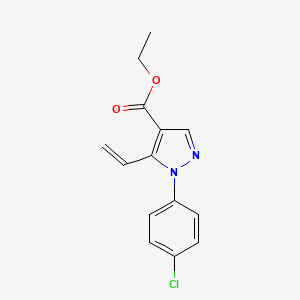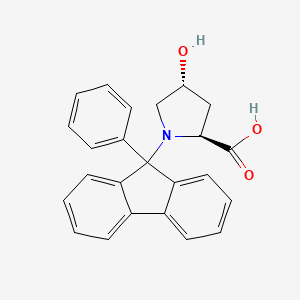
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups to the proline backbone imparts distinct chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of L-Proline, followed by the introduction of the 4-hydroxy group through hydroxylation reactions. The 9-phenyl-9H-fluoren-9-yl group is then attached via a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: The parent amino acid, essential for protein synthesis.
4-Hydroxyproline: A derivative of proline with a hydroxyl group, important in collagen stability.
9-Phenyl-9H-fluorene: A compound with a similar fluorenyl group, used in organic electronics.
Uniqueness
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is unique due to the combination of the proline backbone with the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, protein studies, and material science.
Eigenschaften
CAS-Nummer |
769939-78-8 |
|---|---|
Molekularformel |
C24H21NO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-17-14-22(23(27)28)25(15-17)24(16-8-2-1-3-9-16)20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,17,22,26H,14-15H2,(H,27,28)/t17-,22+/m1/s1 |
InChI-Schlüssel |
GISIZESJYVCCJA-VGSWGCGISA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


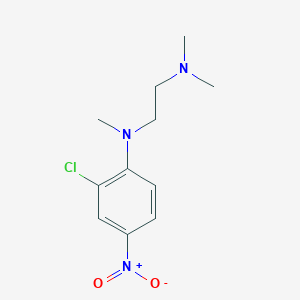
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
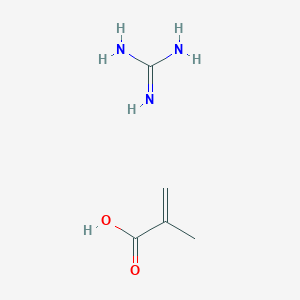
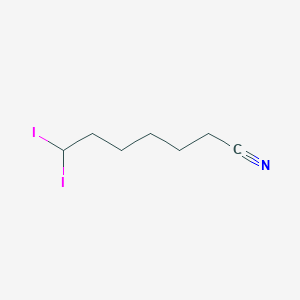
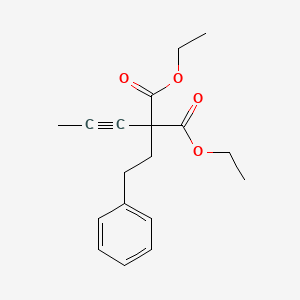
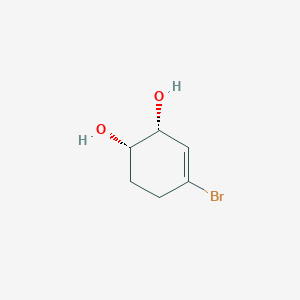
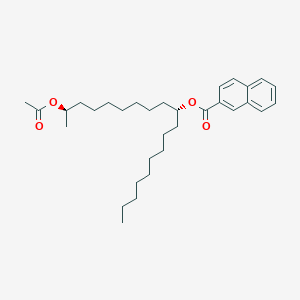
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
